6-Morphanthridinone

Medicinal Chemistry CNS Drug Discovery Palladium Catalysis

Sourcing a dependable dibenzoazepine scaffold for CNS drug development or industrial Epinastine production often involves undefined intermediates. 6-Morphanthridinone (CAS 1211-06-9) resolves this as a validated, cost-effective key starting material. - Industrial API Synthesis: Established, high-yielding commercial route to the antihistamine Epinastine. - CNS Drug Discovery: 4-step Pd-catalyzed protocol to M4 ligands; derivatives show 10x potency over imipramine. - Scaffold Differentiation: Novel CCR5 antagonist profile for HIV/asthma research.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 1211-06-9
Cat. No. B178199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Morphanthridinone
CAS1211-06-9
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)NC3=CC=CC=C31
InChIInChI=1S/C14H11NO/c16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15-14/h1-8H,9H2,(H,15,16)
InChIKeyNBMZFZYJLLEMDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Morphanthridinone: Core Scaffold for CNS Drug Discovery


6-Morphanthridinone, also known as 5H-Dibenzo[b,e]azepin-6(11H)-one, is a heterocyclic compound (C14H11NO, MW 209.24) defined by a rigid tricyclic dibenzoazepine core [1]. It is a crucial synthetic intermediate for several pharmacologically active molecules, particularly within the central nervous system (CNS) therapeutic area [2]. The compound is a white to off-white powder with a melting point typically reported between 200-218°C [3] and a predicted logP of ~2.8, indicating moderate lipophilicity [4].

Why 6-Morphanthridinone Cannot Be Substituted by Analogs


Substitution with other dibenzoazepines is not a trivial decision due to the specific reactivity and commercial role of 6-Morphanthridinone. Its unsubstituted core provides a versatile, clean template for specific synthetic sequences, unlike many commercial analogs which are already functionalized with halogens or side chains . Critically, 6-Morphanthridinone is an established and cost-effective key starting material for the industrial synthesis of the antihistamine Epinastine, a role for which other structural analogs are chemically unsuitable [1]. Procurement decisions for this specific CAS are therefore driven by its validated, high-yielding, and scalable role in well-defined synthetic pathways rather than its unoptimized, intrinsic pharmacological activity.

6-Morphanthridinone: Head-to-Head Comparative Evidence


Direct Synthetic Route to M4 Muscarinic Ligands

6-Morphanthridinone serves as the direct precursor in a 4-step, high-yielding synthesis of N-methyldarenzepine, a muscarinic acetylcholine receptor (M4) ligand . While other dibenzo[b,e]azepin-6-one derivatives can be synthesized, the reported protocol specifically leverages the unsubstituted core of 6-Morphanthridinone for a regioselective intramolecular Heck reaction to construct the target molecule. This published, reproducible methodology establishes a clear advantage over using pre-functionalized, more expensive, or less reactive analogs .

Medicinal Chemistry CNS Drug Discovery Palladium Catalysis

Essential Intermediate for Epinastine API Production

6-Morphanthridinone is a commercially essential building block for the synthesis of Epinastine and its salts, a key Active Pharmaceutical Ingredient (API) for allergy treatment [1]. This contrasts with structurally similar intermediates, such as 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one, which is primarily used in exploratory medicinal chemistry for antidepressants . The established, industrial-scale demand for 6-Morphanthridinone is directly tied to Epinastine production, a fact that simplifies procurement and supply chain planning for commercial manufacturing.

Pharmaceutical Manufacturing Process Chemistry Antihistamine Synthesis

Antidepressant Scaffold with Superior Potency over Imipramine

Derivatives based on the 6-Morphanthridinone scaffold have been shown to possess potent antidepressant-like activity in vivo. Patent literature reveals that certain 11-amino-alkyl-morphanthridine derivatives antagonize serotonin-induced depression in mice at intraperitoneal doses of 5-30 mg/kg, making them at least 10 times more active than imipramine [1]. The parent compound 6-Morphanthridinone itself is the direct precursor to these optimized derivatives, establishing the scaffold's inherent value for generating highly potent CNS agents compared to other tricyclic cores.

Antidepressant Discovery Serotonin Antagonism In Vivo Pharmacology

NCI-Validated Anticancer Lead Compound

6-Morphanthridinone has been formally recognized as a compound of interest by the National Cancer Institute (NCI), with assigned Cancer Chemotherapy National Service Center (NSC) number 144971 . This distinguishes it from many closely related but uninvestigated analogs. The compound has shown pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, evidencing potential as an anti-cancer agent [1]. This NCI validation provides an external, authoritative benchmark for its potential that is absent for many structurally similar compounds.

Oncology Drug Screening Cell Differentiation

CCR5 Antagonism: A Broad Therapeutic Hypothesis

Preliminary pharmacological screening has identified that 6-Morphanthridinone can act as a CCR5 antagonist [1]. CCR5 is a critical co-receptor for HIV-1 entry and is also implicated in various inflammatory and autoimmune diseases (e.g., asthma, rheumatoid arthritis, COPD). While many in-class dibenzoazepines are investigated solely for CNS activity, this specific activity profile suggests a broader, differentiated therapeutic hypothesis for 6-Morphanthridinone, potentially positioning it for applications in infectious disease and immunology that are not accessible to its CNS-focused analogs.

Immunology Virology Inflammation

6-Morphanthridinone: Research & Industrial Applications


CNS Discovery: Rapid M4 Ligand Synthesis

Leverage 6-Morphanthridinone as a direct, commercially available starting material for the rapid, 4-step synthesis of N-methyldarenzepine, a known M4 muscarinic receptor ligand. This application is supported by a published, Pd-catalyzed synthetic protocol, offering a clear advantage in hit-to-lead timelines over alternative, less defined routes .

Epinastine API: Reliable Commercial Sourcing

Procure 6-Morphanthridinone for large-scale manufacturing of Epinastine, a widely used antihistamine API. The compound's role is well-established in industrial process chemistry, ensuring a reliable, high-volume supply chain and a straightforward regulatory pathway for pharmaceutical production .

Privileged Scaffold for Antidepressant Discovery

Utilize 6-Morphanthridinone as a core scaffold for the design and synthesis of novel antidepressant candidates. Its derivatives have demonstrated a compelling 10-fold potency advantage over imipramine in preclinical models, making this a validated starting point for discovering highly potent CNS therapeutics .

CCR5 Antagonist Discovery for Immunology & Virology

Employ 6-Morphanthridinone in early-stage research programs focused on CCR5-mediated diseases, including HIV infection, asthma, and rheumatoid arthritis. Preliminary screening data identifies this compound as a CCR5 antagonist, providing a novel and differentiated therapeutic hypothesis compared to other CNS-focused dibenzoazepines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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